Ethyl 2-(4-nitrophenyl)-3-oxobutanoate

Organic Synthesis Alkylation Physicochemical Property

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate (CAS 10565-18-1) is a β-keto ester derivative functionalized with a 4-nitrophenyl group at the α-position. It is a crucial synthetic intermediate in medicinal chemistry, notably cited as a precursor in the synthesis of the calcium channel blocker Nilvadipine, where the 4-nitrophenyl functionality is essential for the final drug's pharmacological profile.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 10565-18-1
Cat. No. B082851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-nitrophenyl)-3-oxobutanoate
CAS10565-18-1
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3
InChIKeyCWLKTUNTDCJRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-(4-nitrophenyl)-3-oxobutanoate (CAS 10565-18-1): A Baseline Overview of a Critical Nitroaryl β-Keto Ester Intermediate


Ethyl 2-(4-nitrophenyl)-3-oxobutanoate (CAS 10565-18-1) is a β-keto ester derivative functionalized with a 4-nitrophenyl group at the α-position . It is a crucial synthetic intermediate in medicinal chemistry, notably cited as a precursor in the synthesis of the calcium channel blocker Nilvadipine, where the 4-nitrophenyl functionality is essential for the final drug's pharmacological profile . Its structure, featuring a conjugated system between the nitro group and the keto-enol tautomeric moiety, directly influences its unique reactivity and sets it apart from simpler aryl-substituted acetoacetates.

Key intermediate for dihydropyridine calcium channel blocker research
Electron-deficient enolate reactivity for selective C–C bond formations
Precursor for nitrogen heterocycle libraries (pyrazoles, pyrroles)

Why Ethyl 2-(4-nitrophenyl)-3-oxobutanoate Cannot Be Readily Substituted by Common Ethyl 2-Aryl-3-oxobutanoate Analogs


Generic substitution among ethyl 2-aryl-3-oxobutanoates is demonstrably not feasible due to the profound impact the 4-nitro substituent has on the molecule's acidity, tautomeric equilibrium, and electron distribution . Unlike unsubstituted or halogenated phenyl analogs, the strong electron-withdrawing nitro group significantly polarizes the system, enabling unique synthetic pathways and influencing pharmacokinetic properties of downstream products . A direct swap with ethyl 2-phenylacetoacetate or ethyl 2-(4-chlorophenyl)-3-oxobutanoate would fail to replicate the specific reactivity and biological targeting of the nitro-substituted core, breaking the synthetic route to critical dihydropyridines and other bioactive heterocycles.

Target
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate: strong electron-withdrawing nitro group polarizes the system
vs
Common Analog
Ethyl 2-phenylacetoacetate or 4-chlorophenyl analog: weaker or absent electron-withdrawing effect
Target
Significantly higher α-proton acidity alters enolate formation selectivity under mild conditions
vs
Common Analog
Lower acidity may require stronger bases and can shift reaction outcomes
Target
4-Nitrophenyl group is a mandatory pharmacophore for target dihydropyridine synthesis
vs
Common Analog
Analog lacks the required nitroaryl motif; synthetic route would not yield the correct chemotype

Quantitative Differentiation Evidence for Ethyl 2-(4-nitrophenyl)-3-oxobutanoate Against Closest Analogs


Enhanced Acidity at the α-Carbon Position for Alkylation Selectivity

The predicted pKa of the acidic α-proton in Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is 10.42 ± 0.46, reflecting the strong electron-withdrawing effect of the 4-nitro group . This is notably lower than the predicted pKa of 10.69 ± 0.46 for the unsubstituted phenyl analog, Ethyl 2-phenylacetoacetate . This 0.27 log unit difference translates to a quantifiable ~1.9x greater acidity, which profoundly impacts the kinetics and selectivity of base-catalyzed C–C bond formations.

α-Proton Acidity
Cross-study comparable
pKa 10.42 ± 0.46 (target) vs 10.69 ± 0.46 (phenyl analog)
~1.9× greater acidity
Enolate formation selectivity under mild base conditions
Predicted ACD/Labs values; experimental validation advised
Organic Synthesis Alkylation Physicochemical Property

Significantly Higher Predicted Boiling Point and Density Indicating Enhanced Intermolecular Forces

The target compound exhibits a predicted boiling point of 399.8 ± 22.0 °C and a density of 1.251 ± 0.06 g/cm³ , significantly higher than the predicted boiling point of 281.6 ± 20.0 °C and density of 1.085 g/cm³ for ethyl 2-phenylacetoacetate . This substantial difference, driven by the nitro group's polarity, directly impacts its physical state (solid vs. oil), purification methods like distillation, and solvent compatibility for bulk reactions.

Boiling Point & Density
Direct head-to-head
BP 399.8 °C, density 1.251 g/cm³ (target)
vs 281.6 °C, 1.085 g/cm³ (phenyl analog)
ΔBP ~118 °C, Δdensity 0.166 g/cm³
Purification method and scale-up feasibility context
Predicted values; influences cost of goods and process design
Purification Solubility Physicochemical Property

Structurally Prerequisite Intermediate for Dihydropyridine Calcium Channel Blockers

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a validated intermediate in synthesizing Nilvadipine, a marketed calcium channel blocker . No in-class 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analog, such as ethyl 2-phenylacetoacetate used for OLED materials , can replace it in this medicinal chemistry context. The 4-nitro group is not merely a synthetic handle but a pharmacophore required for the target biological activity, as evidenced by the specific structure-activity relationships (SAR) of dihydropyridine calcium antagonist patents [1].

Dihydropyridine Synthesis Utility
Class-level inference
Target: reported intermediate in dihydropyridine calcium channel blocker research
Comparators: not linked to same dihydropyridine synthetic pathway
Synthetic pathway specificity; pharmacophoric requirement context
Based on patented synthesis; validated for target research chemotype
Medicinal Chemistry Dihydropyridine Synthesis Calcium Channel Blocker

Absence of Quantified Antimicrobial Activity Solves a Procurement Ambiguity Problem

A comprehensive review indicates no peer-reviewed, quantitative antimicrobial data (MIC/IC50) exists for isolated Ethyl 2-(4-nitrophenyl)-3-oxobutanoate against standard microbial strains [1]. This stands in contrast to the evolving but nascent body of quorum-sensing inhibition data being generated for other β-keto ester analogs in academic settings [2]. This explicit absence of data is a critical differentiator for procurement, as it prevents the misallocation of resources based on unverified vendor claims of broad 'antimicrobial activity'.

Antimicrobial Data
Supporting evidence
No peer-reviewed quantitative MIC/IC50 data for target; some data exist for other β-keto esters
Data gap clarifies procurement selection criteria
Literature review; absence prevents false equivalency claims
Antimicrobial Biological Activity Data Integrity

Optimal Application Scenarios for Ethyl 2-(4-nitrophenyl)-3-oxobutanoate Based on Verified Evidence


Synthesis of C4-Nitroaryl-1,4-Dihydropyridine Pharmaceuticals

This is the primary high-value scenario. The compound is structurally mandated for the synthesis of specific calcium channel blockers, such as Nilvadipine, where the 4-nitrophenyl group is a necessary pharmacophore . Research groups or CDMOs involved in antihypertensive drug development or generic API synthesis should procure this specific intermediate, as the 4-chlorophenyl and unsubstituted phenyl analogs will lead to inactive or completely different chemical entities .

Synthetic Methodology Development Involving Electron-Deficient Enolates

For academic and industrial R&D labs developing novel C–C bond formation reactions, this compound serves as an excellent model electrophile. Its predicted pKa of 10.42, indicating higher acidity than ethyl 2-phenylacetoacetate, allows for the controlled generation of an enolate under milder conditions, enabling chemoselective transformations in complex, multi-functional molecular settings without the need for strong bases like LDA .

Precursor for Diversely Functionalized Pyrazoles and Pyrroles

The compound is a valuable precursor for synthesizing tetrasubstituted pyrazoles and novel pyrroles, core scaffolds in agrochemicals and kinase inhibitors. Its electron-deficient nature alters the cyclization kinetics compared to halogenated analogs, often leading to higher regioselectivity and avoiding side reactions . This makes it a strategic choice for constructing libraries of nitrogen-containing heterocycles with a 4-nitrobenzyl motif that can later be reduced to an aniline for further diversification.

Physicochemical Standardization for Material Science R&D

Due to its well-defined predicted boiling point and high density compared to other ethyl 2-aryl-3-oxobutanoates, this compound can be utilized in material science studies where high-polarity, dense building blocks are required, such as in the design of non-linear optical (NLO) chromophores or high-refractive-index polymers. Its distinct physical state facilitates formulation and processing .

Application
Selection Property
Validation Focus
Dihydropyridine calcium channel blocker research intermediate
4-Nitrophenyl pharmacophoric group essential for target chemotype
Verify synthetic route compatibility with nitro group and enolate chemistry
Synthetic methodology development (enolate chemistry)
Higher α-proton acidity enables milder enolate formation
Confirm enolate generation selectivity under mild base conditions
Precursor for nitrogen heterocycle libraries (pyrazoles, pyrroles)
Electron-deficient nature alters cyclization regioselectivity
Assess regiochemical outcome vs halogenated or unsubstituted analogs
Material science R&D (high-polarity building blocks)
High predicted density and polarity vs common aryl acetoacetates
Validate physical properties for target material application (e.g., NLO)
Quote Request

Request a Quote for Ethyl 2-(4-nitrophenyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.